1-Aminonaphthalene-7-methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(8-aminonaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6,13H,7,12H2 |
InChI Key |
RUUQZQZISIKQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CO)C(=C1)N |
Origin of Product |
United States |
Chemical and Physical Properties
The fundamental properties of (8-aminonaphthalen-2-yl)methanol are cataloged based on available chemical database information.
| Property | Value |
| IUPAC Name | (8-aminonaphthalen-2-yl)methanol chemicalregister.com |
| CAS Number | 1261661-81-7 chemicalregister.com |
| Molecular Formula | C₁₁H₁₁NO chemicalregister.com |
| Molecular Weight | 173.210 g/mol chemicalregister.com |
| InChIKey | RUUQZQZISIKQNO-UHFFFAOYSA-N chemicalregister.com |
| Hydrogen Bond Donors | 2 chemicalregister.com |
| Hydrogen Bond Acceptors | 2 chemicalregister.com |
Advanced Spectroscopic and Diffraction Based Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling provides information about adjacent, non-equivalent protons.
For 1-Aminonaphthalene-7-methanol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the exchangeable protons of the amino (-NH₂) and hydroxyl (-OH) groups. The aromatic region would display a complex pattern of doublets and triplets arising from the spin-spin coupling between adjacent protons on the substituted naphthalene core. The protons of the -CH₂OH group would likely appear as a singlet, unless coupling to the hydroxyl proton is observed. The -NH₂ and -OH protons typically appear as broad singlets and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. acs.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H | 7.0 - 8.0 | d, t, m | 7.0 - 9.0 |
| Methylene (-CH₂OH) | ~4.6 | s | N/A |
| Amino (-NH₂) | Variable (Broad) | s (br) | N/A |
| Hydroxyl (-OH) | Variable (Broad) | s (br) | N/A |
| Note: Predicted values are based on general principles and data for analogous naphthalene derivatives. Actual experimental values may vary. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Aromatic and Aliphatic Carbons
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons.
In the ¹³C NMR spectrum of this compound, eleven distinct signals are expected, corresponding to the ten carbons of the naphthalene ring and the single aliphatic carbon of the methanol substituent. The aromatic carbons typically resonate in the range of 110-150 ppm. The carbons directly attached to the electron-donating amino and electron-withdrawing hydroxymethyl groups, as well as the quaternary carbons at the ring junctions, will have characteristic chemical shifts. The aliphatic -CH₂OH carbon is expected to appear further upfield, typically in the 60-65 ppm range. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-N | 140 - 150 |
| Aromatic C-CH₂OH | 135 - 145 |
| Aromatic C-H | 110 - 130 |
| Aromatic Quaternary C | 125 - 135 |
| Aliphatic (-CH₂OH) | 60 - 65 |
| Note: Predicted values are based on general principles and data for analogous naphthalene derivatives. Actual experimental values may vary. |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR experiments are powerful techniques for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to establish the connectivity of the aromatic protons. Cross-peaks would appear between signals of protons that are spin-coupled (typically on adjacent carbons), allowing for the mapping of the proton sequence around each aromatic ring. rsc.org
HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would show a cross-peak connecting the ¹H signal of each aromatic C-H group to its corresponding ¹³C signal. Similarly, the methylene protons would show a correlation to the -CH₂OH carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). For this compound, HMBC would be invaluable for assigning the quaternary carbons. For instance, the methylene protons (-CH₂OH) would be expected to show correlations to the aromatic carbon they are attached to (C7) and the adjacent carbons (C6 and C8), confirming the substituent's position. thermofisher.com
Solid-State NMR (e.g., ²⁹Si MAS NMR, ¹³C MAS NMR) for Functionalized Materials
Solid-state NMR (ssNMR) is a vital technique for characterizing the structure and dynamics of materials in their solid form, which is particularly relevant for insoluble polymers, catalysts, and functionalized materials where solution-state NMR is not feasible. lookchem.comclockss.org Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in the solid state, thereby providing high-resolution spectra. clockss.org
When this compound is used to functionalize a material, such as silica (B1680970), ssNMR can provide detailed insights.
¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR: This experiment would confirm the covalent attachment of the organic moiety to the silica surface. The signals for the naphthalene and methanol carbons would be observed, potentially with shifts and broadening that indicate their solid-state environment and interaction with the surface.
²⁹Si MAS NMR: This technique probes the silicon environments in the silica support. It can distinguish between different types of silanol (B1196071) groups (Q², Q³, Q⁴) on the surface and show changes upon functionalization, confirming the reaction at the silica surface. Interactions between the amine or hydroxyl groups of the ligand and the silica surface can be explored through advanced 2D ssNMR experiments like ¹H–²⁹Si and ¹H–¹³C correlation measurements.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR, measure the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations (Amino and Hydroxyl)
FT-IR spectroscopy is a rapid and sensitive method for identifying the key functional groups in a molecule. The spectrum of this compound would be dominated by the characteristic vibrations of its amino (-NH₂) and hydroxyl (-OH) groups.
-OH Stretch: The hydroxyl group of the primary alcohol will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding.
-NH₂ Stretch: The primary amino group will typically show two sharp to medium absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- group will appear just below 3000 cm⁻¹.
Aromatic C=C Bends: The fingerprint region (below 1600 cm⁻¹) will contain multiple sharp bands corresponding to the C=C stretching vibrations within the naphthalene ring system.
C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is expected in the 1000-1260 cm⁻¹ range.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Amino (-NH₂) | N-H Asymmetric Stretch | ~3450 | Medium |
| Amino (-NH₂) | N-H Symmetric Stretch | ~3350 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium, Sharp |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Alcohol C-O | C-O Stretch | 1000 - 1260 | Strong |
| Note: Predicted values are based on standard FT-IR correlation tables. Actual experimental values may vary. |
Raman Spectroscopy Applications
Raman spectroscopy is a powerful non-destructive technique used for analyzing the molecular composition and structure of materials. horiba.com For this compound, its applications are diverse, spanning material characterization, quality control, and the study of molecular structure. horiba.comavantierinc.com
Key applications include:
Material Characterization: Raman spectra can serve as a unique molecular fingerprint, enabling the rapid identification and verification of this compound. The spectrum would feature characteristic peaks corresponding to the vibrations of its specific functional groups: the naphthalene ring, the primary amine (-NH₂), and the methanol (-CH₂OH) group.
Purity and Quality Control: The technique is highly effective for detecting impurities and verifying the purity of raw materials and final products in industrial settings. horiba.comnih.gov Any contaminants or residual starting materials would produce distinct peaks, allowing for quantitative analysis.
Polymorph and Crystallinity Analysis: In its solid state, this compound may exist in different crystalline forms, or polymorphs, which can have different physical properties. Raman spectroscopy can distinguish between these polymorphs by detecting subtle shifts in the low-wavenumber region of the spectrum, which are sensitive to lattice vibrations. horiba.com It can also be used to determine the degree of crystallinity in a sample. horiba.com
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
The photophysical properties of aminonaphthalene derivatives are of significant scientific interest due to their sensitivity to the molecular environment. These properties are primarily governed by intramolecular charge transfer (ICT) processes. ekb.egmdpi.com
Electronic Absorption Spectra in Various Solvents
The electronic absorption spectrum of this compound is characterized by π-π* electronic transitions within the naphthalene aromatic system. The position and shape of these absorption bands are dependent on the solvent. scielo.br This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.
In nonpolar solvents, the absorption spectrum is expected to show fine structure typical of aromatic systems. As solvent polarity increases, the absorption bands tend to undergo a bathochromic (red) shift to longer wavelengths, although this shift is generally less pronounced than the shifts observed in fluorescence spectra. ekb.eg This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. For example, studies on related triarylmethane dyes show a significant redshift in the UV-Vis band when moving from aprotic solvents like acetonitrile (B52724) to protic solvents like methanol, highlighting the role of both polarity and hydrogen bonding. scielo.br
Table 1: Expected UV-Vis Absorption Maxima (λ_abs) of this compound in Representative Solvents (Based on Analogous Compounds)
| Solvent | Polarity | Expected λ_abs Range (nm) | Observations |
|---|---|---|---|
| Cyclohexane | Nonpolar | ~320-340 | Fine vibrational structure may be visible. |
| Acetonitrile | Polar Aprotic | ~330-350 | Slight redshift compared to nonpolar solvents. scielo.br |
| Methanol | Polar Protic | ~335-360 | Further redshift due to polarity and hydrogen bonding. mdpi.comscielo.br |
This table is generated based on data from analogous aminonaphthalene compounds. Actual values may vary.
Fluorescence Emission Characteristics and Quantum Yield Determination
1-Aminonaphthalene derivatives are known for their strong fluorescence, which is highly sensitive to the environment. nih.gov Upon excitation, this compound is expected to exhibit a single, broad fluorescence emission band that shows a significant Stokes shift (the difference between the absorption and emission maxima).
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is strongly dependent on the solvent. ingentaconnect.com In nonpolar solvents, the quantum yield is typically high. However, in polar solvents, particularly protic ones like water or alcohols, the quantum yield can be significantly lower. nih.gov This quenching is often attributed to efficient non-radiative decay pathways that become more accessible in polar environments, such as electron transfer to the solvent or deactivation via hydrogen bonding interactions. nih.govmdpi.com For some aminonaphthalene derivatives, the highest quantum yields are observed in more polar solvents, suggesting that the specific interactions and molecular structure play a crucial role. researchgate.net The quantum yield is typically determined relative to a well-characterized standard, such as quinine (B1679958) sulfate (B86663). ekb.eg
Solvent Effects on Photophysical Properties and Intramolecular Charge Transfer (ICT) Phenomena
The most striking photophysical feature of this compound is the profound effect of solvent polarity on its fluorescence emission spectrum, which is a hallmark of an Intramolecular Charge Transfer (ICT) process. rsc.org In these D-π-A (Donor-π-Acceptor) systems, the amino group (-NH₂) acts as the electron donor and the naphthalene ring acts as the electron acceptor. ekb.eg
Upon photoexcitation, an electron is transferred from the lone pair of the nitrogen atom to the π-system of the naphthalene ring, creating a highly polar excited state with a large dipole moment. rsc.org This ICT state is significantly more polar than the ground state. In polar solvents, the solvent dipoles reorient around this new, large excited-state dipole, leading to a substantial stabilization of the ICT state. rsc.org This stabilization lowers the energy of the excited state, resulting in a pronounced bathochromic (red) shift in the fluorescence emission spectrum. The magnitude of this shift is often correlated with solvent polarity parameters. mdpi.com
This process consists of two main relaxation mechanisms:
Intramolecular Reorganization: A structural rearrangement of the amino substituent. rsc.org
Solvent Relaxation: The reorientation of the surrounding solvent molecules around the excited-state dipole. rsc.org
The combination of these effects leads to a fluorescent state with significant charge-transfer character. rsc.org The presence of the methanol group (-CH₂OH) can further influence these properties through its ability to participate in hydrogen bonding interactions with protic solvents, potentially enhancing non-radiative decay pathways and affecting the quantum yield. mdpi.com
Table 2: Summary of Expected Photophysical Properties of this compound
| Property | Dependence on Solvent Polarity | Underlying Phenomenon |
|---|---|---|
| Absorption Maximum (λ_abs) | Minor redshift with increasing polarity. | Solvatochromism; stabilization of the excited state. |
| Emission Maximum (λ_em) | Major redshift with increasing polarity. | ICT; significant stabilization of the polar excited state by solvent relaxation. rsc.org |
| Stokes Shift | Increases significantly with polarity. | Direct consequence of the large difference in stabilization between absorption and emission. mdpi.com |
| Fluorescence Quantum Yield (Φf) | Generally decreases in polar, protic solvents. | Increased efficiency of non-radiative decay pathways (e.g., H-bonding, electron transfer). nih.govmdpi.com |
This table is generated based on established principles for aminonaphthalene derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula: C₁₁H₁₁NO), it provides definitive information on its molecular weight and structural details through fragmentation analysis. nih.gov
The molecular weight of this compound is 173.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 173. According to the nitrogen rule, the odd nominal mass of the molecular ion is consistent with the presence of a single nitrogen atom in the molecule. whitman.edu
The fragmentation pattern is predictable based on the functional groups present:
Loss from the Methanol Group: Cleavage of bonds adjacent to the oxygen atom is common for alcohols. Expected fragments include the loss of a hydrogen radical (M-1, m/z 172), a hydroxyl radical (M-17, m/z 156), or a CH₂OH group (M-31, m/z 142). whitman.edulibretexts.org
Cleavage Alpha to the Naphthalene Ring: The benzylic C-C bond is prone to cleavage, which would lead to the loss of the -CH₂OH group, resulting in an ion at m/z 142.
Aromatic Ring Fragmentation: The stable naphthalene ring itself is less likely to fragment but can produce characteristic aromatic ions. libretexts.org
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Identity of Lost Neutral Fragment |
|---|---|---|
| 173 | [C₁₁H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |
| 172 | [C₁₁H₁₀NO]⁺ | H˙ |
| 156 | [C₁₁H₁₀N]⁺ | ˙OH |
| 143 | [C₁₀H₉N]⁺˙ | CH₂O |
This table presents predicted fragmentation patterns based on general principles of mass spectrometry.
X-ray Diffraction (XRD) Analysis
While the specific crystal structure of this compound is not publicly documented, studies on analogous naphthalene derivatives provide insight into the expected findings. For instance, the crystal structure of 1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene was determined to be a monoclinic system with space group P2₁/a. researchgate.net Similarly, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone was characterized, revealing a two-dimensional network assembled through hydrogen bonding. iucr.org
A key feature of the crystal packing of this compound would be the presence of intermolecular hydrogen bonds. The -NH₂ group and the -OH moiety of the methanol group can both act as hydrogen bond donors, while the nitrogen and oxygen atoms can also act as acceptors. These interactions would play a crucial role in stabilizing the crystal lattice, influencing the packing arrangement and the bulk physical properties of the solid. The analysis would also likely reveal π-π stacking interactions between the planar naphthalene rings of adjacent molecules, another common feature in the crystal structures of aromatic compounds. iucr.org
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination
The process involves irradiating a single crystal with a monochromatic X-ray beam. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal—can be constructed. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure.
In the context of naphthalene derivatives, SC-XRD has been instrumental in confirming molecular structures and understanding their solid-state packing. For instance, studies on various substituted naphthalenes have utilized SC-XRD to determine their crystal systems, space groups, and unit cell parameters. mdpi.comsioc-journal.cn For a compound like this compound, SC-XRD would be expected to provide precise measurements of the C-C bond lengths within the naphthalene core, the C-N and C-O bond lengths of the amino and methanol substituents, respectively, and the torsional angles describing the orientation of these functional groups relative to the naphthalene plane. Such data is invaluable for understanding steric hindrance and potential intramolecular hydrogen bonding between the amino and hydroxyl groups.
Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's bulk properties. For example, the crystal structure of 1,8-bis(dimethylaminonaphthalene) revealed significant distortion in the naphthalene ring due to steric hindrance between the bulky amino groups. scispace.com Similarly, for this compound, SC-XRD would elucidate how the molecules arrange themselves in the solid state, which could involve hydrogen bonding networks formed by the amino and hydroxyl groups, influencing properties like melting point and solubility.
A typical output from a single-crystal X-ray diffraction analysis includes a set of crystallographic data, as illustrated in the hypothetical table below for a naphthalene derivative.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.165(3) |
| b (Å) | 13.435(4) |
| c (Å) | 14.083(3) |
| α (°) | 90 |
| β (°) | 80.40(3) |
| γ (°) | 90 |
| Volume (ų) | 1368.9(7) |
| Z | 4 |
This table presents example crystallographic data for a naphthalene derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction study. sioc-journal.cn
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a versatile and non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. This makes it a more accessible method for routine analysis and for materials that are difficult to crystallize into single crystals.
In a PXRD experiment, a finely ground sample is irradiated with a monochromatic X-ray beam. The randomly oriented crystallites in the powder ensure that all possible diffraction planes are exposed to the X-rays, resulting in a diffraction pattern characterized by a series of peaks at specific angles (2θ). The positions and intensities of these peaks are unique to a particular crystalline phase, serving as a "fingerprint" for that material.
The primary application of PXRD is the identification of crystalline phases by comparing the experimental diffraction pattern to a database of known patterns. For a newly synthesized compound like this compound, PXRD would be used to confirm its crystallinity and to check for the presence of any impurities or different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystalline form, can have significant implications for a substance's physical properties.
Furthermore, PXRD can be used for the quantitative analysis of crystalline mixtures and to determine the unit cell parameters of a known crystal structure. measurlabs.com The sharpness of the diffraction peaks can also provide information about the crystallite size and the degree of crystallinity of the sample. For instance, the PXRD pattern of a highly crystalline naphthalene-based polymer showed a broad peak, indicating a largely amorphous structure, which was crucial for understanding its CO2 adsorption properties. mdpi.com
The data obtained from a PXRD measurement is typically presented as a diffractogram, plotting the intensity of the diffracted X-rays against the diffraction angle 2θ. A hypothetical PXRD data table for a crystalline organic compound is shown below.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 15.82 | 5.59 | 100 |
| 20.50 | 4.33 | 45 |
| 25.31 | 3.52 | 60 |
| 28.95 | 3.08 | 30 |
This table provides an example of powder X-ray diffraction data, illustrating the key parameters used for phase identification and characterization. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap
No published research provides the calculated HOMO, LUMO, or energy gap values specifically for this compound. This analysis requires DFT calculations, which, while standard, have not been reported for this molecule. nih.govresearchgate.net
Implications of FMOs for Reactivity and Spectroscopic Properties
Without the HOMO-LUMO energy gap and orbital distribution data, a specific discussion of the reactivity and spectroscopic properties of this compound based on Frontier Molecular Orbital theory cannot be conducted. researchgate.net
Excited State Theory (e.g., Time-Dependent DFT, TD-DFT)
Simulation of UV-Vis Absorption Spectra and Electronic Transitions
There are no available TD-DFT studies that have simulated the UV-Vis absorption spectrum for this compound. Such a simulation would provide data on maximum absorption wavelengths (λmax) and the nature of electronic transitions (e.g., π-π*). mdpi.comrsc.org
Characterization of Excited States and Charge Transfer Phenomena
A detailed characterization of the excited states, including potential intramolecular charge transfer (ICT) between the amino and methanol functional groups, is absent from the literature. This analysis is typically performed using TD-DFT and solvatochromic studies. mdpi.commdpi.com
Molecular Modeling and Dynamics Simulations
Conformational Analysis and Potential Energy Surfaces
Specific conformational analyses or calculations of the potential energy surface for this compound are not found in published studies. This research would identify stable conformers and the energy barriers between them. cdnsciencepub.com
Solvent Effects on Molecular Conformation and Electronic Properties
No dedicated studies on how different solvents affect the molecular conformation and electronic properties of this compound were found. Research on related compounds, such as other 1-aminonaphthalene derivatives, indicates that solvent polarity and hydrogen bonding capabilities can significantly influence photophysical properties like fluorescence and internal conversion. nih.govnih.govekb.eg For instance, studies on N-substituted 1-aminonaphthalenes show that their absorption and fluorescence spectra are sensitive to the polarity of the solvent. nih.gov However, without specific computational models for this compound, any discussion would be purely speculative.
Prediction of Advanced Properties
There is no available research predicting the advanced properties of this compound.
Nonlinear Optical (NLO) Properties
No theoretical or experimental data concerning the nonlinear optical (NLO) properties of this compound could be located. While the NLO properties of various organic molecules, including other naphthalene derivatives, are a subject of research interest, this specific compound has not been a subject of such investigations in the available literature. acs.orgresearchgate.netbohrium.com
Electrostatic Potential Mapping
A molecular electrostatic potential (MEP) map for this compound has not been published. MEP maps are used to predict reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net Computational studies on substituted aminonaphthalene compounds, such as 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, have utilized MEP maps to identify electronegative and electropositive regions on the molecule. nih.goviucr.org For example, in that molecule, the analysis highlighted electronegative potential near oxygen atoms, indicating likely sites for electrophilic attack. iucr.org However, these findings cannot be directly extrapolated to this compound due to the different electronic effects of its substituent groups (-CH2OH versus acetyl and nitro groups).
Reactions Involving the Primary Amino Group
The nucleophilic primary amino group is a primary site for chemical reactions, facilitating the construction of new carbon-nitrogen bonds and the introduction of diverse functional groups.
The condensation reaction between the primary amino group of this compound and the carbonyl group of aldehydes or ketones is a fundamental method for synthesizing Schiff bases, also known as imines. These reactions are pivotal for creating complex molecules, including ligands for metal coordination and compounds with interesting photophysical properties.
The synthesis of iminonaphthalene-methanol derivatives is typically achieved through the condensation of this compound with various aldehydes and ketones. This reaction often requires a catalytic amount of acid or base and is performed in a suitable solvent to facilitate the removal of water, which drives the equilibrium towards the product. The resulting iminonaphthalene-methanol derivatives are characterized by the presence of a C=N double bond. A wide range of carbonyl compounds can be employed, leading to a diverse library of Schiff bases with varying steric and electronic properties.
For example, the reaction of aminonaphthalenes with salicylaldehyde (B1680747) and its derivatives is a well-established route to produce Schiff base ligands capable of forming stable complexes with a variety of metal ions.
Table 1: Examples of Schiff Base Synthesis from Aminonaphthalenes This table is illustrative and provides examples of Schiff base formation with related aminonaphthalene compounds.
| Amine Reactant | Aldehyde/Ketone Reactant | Resulting Schiff Base Type |
|---|---|---|
| 1-Aminonaphthalene | Salicylaldehyde | N-(Salicylidene)-1-aminonaphthalene |
| 1-Aminonaphthalene | 2-Hydroxyacetophenone | N-(1-(2-hydroxyphenyl)ethylidene)-1-aminonaphthalene |
| This compound | Generic Aldehyde (R-CHO) | (8-((R)methyl)-naphthalen-2-yl)methanol |
Schiff bases derived from this compound, particularly those synthesized from aldehydes or ketones bearing a hydroxyl group in a position that facilitates intramolecular hydrogen bonding (such as salicylaldehyde), can exhibit tautomerism. This involves a reversible proton transfer between the hydroxyl oxygen and the imine nitrogen, leading to an equilibrium between the enol-imine and keto-amine tautomeric forms.
The position of this equilibrium is a critical determinant of the molecule's electronic structure, photophysical behavior, and chemical reactivity. The equilibrium can be influenced by external factors such as solvent polarity, temperature, and pH. Generally, the keto-amine form is favored in non-polar solvents, while the enol-imine form is more stable in polar environments due to the stabilization of the charge-separated state. The presence of a strong intramolecular hydrogen bond is a key factor stabilizing the enol-imine tautomer.
Table 2: Characteristics of Tautomeric Forms in Schiff Bases
| Tautomeric Form | Key Structural Features | Influencing Factors |
|---|---|---|
| Enol-Imine | -OH group, C=N double bond | Polar solvents, intramolecular hydrogen bonding. |
| Keto-Amine | C=O group, N-H single bond | Non-polar solvents, intermolecular interactions. |
The primary amino group of this compound readily undergoes acylation and sulfonylation reactions. Acylation with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives. Similarly, sulfonylation with sulfonyl chlorides produces sulfonamides. These reactions are not only crucial for synthesizing new compounds but are also employed to protect the amino group during multi-step synthetic sequences, allowing for selective reactions at other sites of the molecule.
Beyond simple carbonyls and acylating agents, the amino group can react with a variety of other electrophiles. These reactions can lead to the formation of more complex heterocyclic structures or other functionalized naphthalene derivatives. The outcome of these condensation reactions is highly dependent on the nature of the electrophilic partner and the specific reaction conditions employed.
Schiff Base Formation with Aldehydes and Ketones
Reactions Involving the Primary Alcohol Group
The primary alcohol group (-CH₂OH) at the 7-position of the naphthalene ring offers another avenue for derivatization. This functional group can participate in typical alcohol reactions, such as oxidation, esterification, and etherification.
Oxidation: Controlled oxidation of the primary alcohol can yield the corresponding 1-aminonaphthalene-7-carbaldehyde or 1-aminonaphthalene-7-carboxylic acid, which are themselves valuable synthetic intermediates.
Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) leads to the formation of esters.
Etherification: The formation of ethers can be achieved by reacting the alcohol with alkyl halides or other suitable electrophiles under basic conditions.
Selective reaction at the alcohol group in the presence of the more nucleophilic amino group often requires a protection-deprotection strategy for the amino group to achieve the desired chemical transformation.
Oxidation to Aldehydes or Carboxylic Acids
The primary alcohol moiety of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed.
Primary alcohols can be oxidized to aldehydes, which can then undergo further oxidation to carboxylic acids. passmyexams.co.uk Common oxidizing agents for this transformation include acidified potassium dichromate(VI) solution. passmyexams.co.uklibretexts.orglibretexts.org The reaction with potassium dichromate(VI) is typically conducted in the presence of dilute sulfuric acid. libretexts.org The progress of this oxidation is often indicated by a color change of the dichromate solution from orange to green. passmyexams.co.uklibretexts.org
To selectively obtain the aldehyde, the product must be removed from the reaction mixture as it forms, for instance, by distillation, to prevent its subsequent oxidation to the carboxylic acid. passmyexams.co.uk Conversely, using an excess of the oxidizing agent and allowing the reaction to proceed to completion will favor the formation of the carboxylic acid. passmyexams.co.uklibretexts.org The oxidation of an aldehyde to a carboxylic acid can occur under both acidic and alkaline conditions. chemguide.co.uk Under acidic conditions, the carboxylic acid is formed directly, while under alkaline conditions, a salt of the carboxylic acid is produced. libretexts.orgchemguide.co.uk
Alternative, milder oxidation methods, such as those employing a dimethyl sulfoxide (B87167) (DMSO) and iodine (I2) system, can also be utilized for the selective oxidation of alcohols to carbonyls or carboxylic acids. rsc.org
Table 1: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product |
| This compound | Acidified Potassium Dichromate(VI) (limited) | 1-Amino-7-naphthaldehyde |
| This compound | Acidified Potassium Dichromate(VI) (excess) | 1-Amino-7-naphthalenecarboxylic acid |
| This compound | I2/DMSO | 1-Amino-7-naphthaldehyde or 1-Amino-7-naphthalenecarboxylic acid |
Esterification Reactions
Esterification involves the reaction of the primary alcohol group of this compound with a carboxylic acid or its derivative. The presence of the amino group can complicate this reaction, as it may react with the acylating agent to form an amide.
One common method for esterification is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride, in an alcohol solvent like methanol. aocs.orgmonash.edu To drive the equilibrium towards the ester product, water is typically removed as it is formed. okstate.edu
When dealing with a molecule containing both an alcohol and an amine, such as this compound, the relative nucleophilicity of the two groups becomes a critical factor. While direct esterification with reagents like SOCl2 and methanol can be effective, there is a risk of the amine reacting to form an amide. reddit.com However, some studies have shown that esterification can proceed in the presence of an amine without significant amide formation, particularly when using excess acid. reddit.com
Alternatively, methods that activate the carboxylic acid, such as using dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), can facilitate esterification under milder conditions. reddit.com Another approach involves the use of dimethyl sulfate to mediate the esterification of amides, which could be a relevant consideration in complex syntheses. nih.gov
Table 2: Potential Esterification Reactions of this compound
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| This compound | Carboxylic Acid (R-COOH) | H2SO4 | 7-(Aminomethyl)naphthalen-1-yl R-oate |
| This compound | Carboxylic Acid (R-COOH) | DCC/DMAP | 7-(Aminomethyl)naphthalen-1-yl R-oate |
| This compound | Acyl Chloride (R-COCl) | Base | 7-(Aminomethyl)naphthalen-1-yl R-oate |
Etherification Reactions
The alcohol group of this compound can also undergo etherification to form an ether. This can be achieved through various methods, including the Williamson ether synthesis. This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Reactions Involving the Naphthalene Ring
The naphthalene ring system in this compound is susceptible to electrophilic and, under certain conditions, nucleophilic aromatic substitution reactions. The positions of the existing amino and methanol substituents will direct incoming electrophiles to specific positions on the ring.
Electrophilic Aromatic Substitution (EAS) Patterns
Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. pearson.combyjus.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. byjus.comyoutube.comchemistrytalk.org
In naphthalene, the alpha-position (C1, C4, C5, C8) is generally more reactive towards electrophiles than the beta-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. pearson.com The amino group (-NH2) is a strong activating group and an ortho-, para-director. The methanol group (-CH2OH) is a weakly deactivating group but is also considered an ortho-, para-director.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. byjus.comchemistrytalk.org
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. byjus.com
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid. youtube.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively.
Nucleophilic Aromatic Substitution (SNAr) on Substituted Naphthalene Ring
While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with one or more strong electron-withdrawing groups. pressbooks.pubwikipedia.org These groups activate the ring towards nucleophilic attack and stabilize the intermediate Meisenheimer complex. pressbooks.pubiscnagpur.ac.in The reaction typically proceeds via an addition-elimination mechanism. pressbooks.pubiscnagpur.ac.in
For an SNAr reaction to occur on a substituted this compound derivative, a good leaving group (such as a halide) would need to be present on the ring, and the ring would need to be further substituted with strong electron-withdrawing groups (e.g., nitro groups) at positions ortho or para to the leaving group. pressbooks.pubwikipedia.org The rate of reaction is influenced by the number of electron-withdrawing groups and the electronegativity of the leaving group. iscnagpur.ac.in
For example, if a halogen were introduced at the C4 position and a nitro group at the C2 position of the this compound scaffold, this derivative could potentially undergo SNAr with various nucleophiles. The use of certain polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC) in water can facilitate SNAr reactions under mild conditions. d-nb.info
Polymerization and Oligomerization Pathways
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, suggests potential for its use as a monomer in polymerization reactions. However, the primary route for polymerization of naphthylamine derivatives typically involves the aromatic ring and the amino group.
Research on the polymerization of 1-naphthylamine (B1663977) has shown that it can be polymerized through both chemical and electrochemical methods. researchgate.net Chemical oxidative polymerization of 1-naphthylamine has been carried out in the presence of an initiator like copper(II) chloride. researchgate.netresearchgate.net Electrochemical polymerization can be performed potentiodynamically or potentiostatically on an electrode surface. researchgate.net
The structure of poly(1-naphthylamine) is complex, with studies suggesting that polymer chains are formed through various coupling routes, including N-C(4), N-C(5), and N-C(7) linkages. researchgate.net The presence of the methanol group at the 7-position in this compound could influence the regioselectivity of this polymerization process.
Furthermore, nanocomposites of poly(1-naphthylamine) with materials like graphene oxide have been synthesized, indicating the versatility of this polymer in creating advanced materials. ijcce.ac.ir While specific studies on the polymerization of this compound are not detailed in the provided context, the established polymerization pathways for 1-naphthylamine provide a strong basis for predicting its behavior.
Oxidative Polymerization Approaches
While direct studies on the oxidative polymerization of this compound are not extensively documented, the reactivity of the closely related compound, 1-aminonaphthalene (1-naphthylamine), provides significant insights into the potential polymerization pathways. The amino group on the naphthalene ring is susceptible to oxidation, leading to the formation of radical cations that can couple to form polymer chains. This process is analogous to the well-studied oxidative polymerization of aniline.
Research on the chemical oxidative polymerization of 1-aminonaphthalene has demonstrated that it can be polymerized using an oxidizing agent like hydrogen peroxide (H₂O₂) in the presence of an iron (II) catalyst. nanoscience.or.kr This method yields poly(1-aminonaphthalene) as a brown powder. nanoscience.or.kr The polymerization proceeds through the successive coupling of the monomers, resulting in a polymer structure similar to that of polyaniline. nanoscience.or.kr The resulting polymers have shown electrical conductivity, which can be enhanced by doping with acids like HCl. nanoscience.or.kracs.org
The polymerization of aminonaphthalene derivatives is influenced by the substituents on the naphthalene ring. For instance, the presence of sulfonic acid groups, as seen in 4-amino-3-hydroxynaphthalene-1-sulfonic acid, allows for the synthesis of water-soluble, semiconducting polymers through oxidative polymerization. bg.ac.rs In the case of this compound, the hydroxymethyl group might influence the polymerization process and the properties of the resulting polymer, potentially affecting its solubility and thermal characteristics.
The general mechanism for the oxidative polymerization of aminonaphthalenes involves the formation of radical cations, which then undergo coupling reactions. The primary coupling is expected to occur between the nitrogen of one monomer and a carbon atom on the aromatic ring of another, or between two carbon atoms of the respective monomers.
Table 1: Oxidative Polymerization of 1-Aminonaphthalene Derivatives
| Monomer | Oxidant/Catalyst | Polymer Product | Key Findings |
| 1-Aminonaphthalene | H₂O₂ / Fe(II) | Poly(1-aminonaphthalene) | Yields of 90-96%; polymer is soluble in DMSO, DMF, and NMP. nanoscience.or.kr |
| 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | Ammonium peroxydisulfate | Poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) | Produces water-soluble, semiconducting polymers. bg.ac.rs |
| N-aryl-2-aminonaphthalenes | Fe(III) complex / O₂ | N,N'-diaryl-BINAMs | Catalytic aerobic oxidative coupling to form dimers. dicp.ac.cn |
Supramolecular Interactions and Complex Formation
The structure of this compound is conducive to forming a variety of supramolecular assemblies and coordination complexes. Supramolecular chemistry focuses on the non-covalent interactions between molecules, such as hydrogen bonding, π-π stacking, and coordination with metal ions. nih.gov
The amino and hydroxymethyl groups are capable of acting as hydrogen bond donors and acceptors. This can lead to the formation of self-assembled structures or complexes with other molecules that have complementary hydrogen bonding sites.
Furthermore, the amino group can act as a ligand, coordinating with various metal ions to form metal complexes. The study of aminonaphthalene derivatives has shown their ability to form complexes with transition metals. For instance, Schiff bases derived from aminonaphthalenes have been used to create complexes with Co(II), Ni(II), and Cu(II). idsi.md The interaction of a 4-amino-1,8-naphthalimide (B156640) derivative with cerium oxide nanoparticles has also been reported, where the amino group on the naphthalene moiety was involved in the adsorption process. nih.gov
The naphthalene ring itself can participate in π-π stacking interactions, which are common in aromatic systems and contribute to the stability of supramolecular structures. These interactions are crucial in the molecular recognition processes observed in host-guest chemistry. For example, cyclodextrins have been shown to form inclusion complexes with amino acid derivatives, where the aromatic part of the guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host. pnas.org It is plausible that this compound could similarly interact with macrocyclic hosts.
The combination of hydrogen bonding capabilities, metal coordination potential, and π-π stacking interactions makes this compound a molecule of interest for the design of new supramolecular materials and sensors.
Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the chemical compound “this compound” according to the specific outline provided.
Extensive searches for this particular compound did not yield specific research findings related to its application as a synthetic intermediate for chirality induction or as a building block for heterocyclic compounds. Furthermore, no dedicated studies were found detailing the development of its functional derivatives for use as ligands in metal coordination complexes, components in conjugated electronic systems, or for surface immobilization on materials like silica nanoparticles.
The available literature primarily focuses on related but structurally distinct compounds, such as 1-aminonaphthalene (1-naphthylamine), other isomers like 8-amino-2-naphthol, or general naphthalene derivatives. Due to the strict requirement to focus exclusively on "this compound," it is not possible to provide a scientifically accurate and detailed article covering the requested topics at this time.
Further research and publication on the synthesis and application of "this compound" would be required to address the specific areas outlined in the request.
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | The spectrum would feature several signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the six protons on the naphthalene (B1677914) ring. A characteristic singlet for the two protons of the hydroxymethyl (-CH₂OH) group would likely appear around 4.8 ppm. ntu.edu.sg Broad, exchangeable singlets for the amine (-NH₂) and hydroxyl (-OH) protons would also be present. |
| ¹³C NMR | Ten distinct signals are expected in the aromatic region of the spectrum for the carbon atoms of the naphthalene core, along with one signal for the methylene (B1212753) carbon (-CH₂OH). |
| Infrared (IR) | The IR spectrum would show characteristic absorption bands for O-H stretching of the alcohol (broad, ~3200-3600 cm⁻¹), N-H stretching of the primary amine (two sharp peaks, ~3300-3500 cm⁻¹), C-H stretching for the aromatic ring (>3000 cm⁻¹), and C-H stretching for the methylene group (<3000 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 173.21 g/mol . |
Research Applications and Areas of Interest
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-aminonaphthalene-7-methanol, two primary disconnection strategies are considered.
Approaches Involving Naphthalene Ring Functionalization
This strategy begins with a simple, unsubstituted naphthalene core, which is then sequentially functionalized. The key challenge lies in controlling the regioselectivity of the reactions to obtain the desired 1,7-substitution pattern. This approach might involve:
Nitration and subsequent reduction: Introducing a nitro group, which can later be reduced to an amino group.
Formylation or acylation followed by reduction: Introducing a formyl or acyl group that can be reduced to a methanol (B129727) group.
The order of these functionalization steps is crucial to direct the incoming substituents to the correct positions.
Routes Utilizing Pre-functionalized Naphthalene Building Blocks
An alternative and often more efficient strategy involves starting with a naphthalene derivative that already possesses one or more of the required functional groups or their precursors. researchgate.netlifechemicals.com This approach can simplify the synthesis and avoid issues with regioselectivity. Examples of suitable building blocks include:
Aminonaphthalenes: Starting with a pre-formed aminonaphthalene and introducing the methanol group.
Naphthols: Utilizing a hydroxyl group to direct other substitutions or for conversion into an amino group. chemicalbook.com
Naphthalenecarboxylic acids or esters: Using the carboxyl group as a precursor to the methanol functionality.
The use of these pre-functionalized building blocks can provide a more direct route to the target molecule. researchgate.netlifechemicals.com
Classical Synthetic Routes and Adaptations for this compound
Several classical organic reactions can be adapted for the synthesis of this compound.
Amination Reactions in Naphthalene Synthesis
The introduction of an amino group onto the naphthalene ring is a key transformation.
The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite. researchgate.netmdpi.com This reaction is a powerful tool for synthesizing aminonaphthalene derivatives. researchgate.net For the synthesis of this compound, one could envision a route starting from a 7-hydroxymethyl-1-naphthol. The hydroxyl group at the 1-position could then be converted to an amino group using a modified Bucherer reaction. Research has shown that the Bucherer reaction can be carried out under microwave irradiation to afford aminonaphthalene derivatives in good yields with short reaction times. researchgate.net
Table 1: Examples of Bucherer Reaction Conditions
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Naphthol | aq. NH3, NaHSO3 | Microwave, 150W, 30 min | 2-Naphthylamine | 78 | researchgate.netmdpi.com |
| 6-Bromo-2-naphthol | aq. NH3, NaHSO3 | N/A | 6-Bromo-2-naphthylamine | 85 | mdpi.com |
This table is illustrative and shows the applicability of the Bucherer reaction to different naphthalene precursors. The synthesis of this compound would require a specifically substituted starting material.
Reductive amination is a method to form amines from a carbonyl compound and ammonia, or a primary or secondary amine, via an intermediate imine. In the context of synthesizing this compound, a potential route could involve a naphthaldehyde derivative. For instance, if 1-amino-7-naphthaldehyde were available, the aldehyde could be reduced to the corresponding alcohol. Alternatively, a 7-formyl-1-nitronaphthalene could undergo reductive amination where the nitro group is reduced and the formyl group is converted to an aminomethyl group in a single step, although this would not yield the target molecule directly. A more plausible approach would be the reduction of a 1-nitronaphthalene-7-carboxylic acid or its ester, where the nitro group is reduced to an amine and the carboxylic acid/ester is reduced to an alcohol in separate steps.
Introduction of Hydroxyl (Methanol) Functionality
The introduction of a methanol (hydroxymethyl, -CH2OH) group onto the 1-aminonaphthalene scaffold at the 7-position is a critical step in the synthesis of this compound. This transformation can be achieved through several synthetic strategies, primarily involving the reduction of a carbonyl group at the target position or through direct hydroxymethylation.
Reduction of Carbonyl Precursors to Alcohols
A reliable and widely employed method for generating a primary alcohol functionality is the reduction of a corresponding carbonyl compound. In the context of synthesizing this compound, this involves the preparation of a carbonyl precursor, such as 1-aminonaphthalene-7-carbaldehyde or a derivative of 1-aminonaphthalene-7-carboxylic acid (e.g., an ester).
The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. libretexts.org Aldehydes are reduced to primary alcohols, and ketones yield secondary alcohols. libretexts.org For the synthesis of this compound, the key precursor would be 1-aminonaphthalene-7-carbaldehyde. The reduction of this aldehyde would yield the target primary alcohol.
The general mechanism for reduction with a metal hydride like LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate during a workup step (e.g., with water) to yield the alcohol. libretexts.org
A retrosynthetic analysis suggests that naphthalene-based amino-alcohols can be prepared via the reduction of 1-acyl-2-aminonaphthalenes. preprints.org This strategy can be directly applied to the synthesis of this compound from a suitable carbonyl precursor.
Table 1: Comparison of Common Hydride Reagents for Carbonyl Reduction
| Reagent | Formula | Reactivity | Typical Solvents | Workup | Substrates Reduced |
| Sodium Borohydride | NaBH₄ | Mild & Selective | Alcohols (Methanol, Ethanol) | Often simple evaporation or extraction | Aldehydes, Ketones |
| Lithium Aluminum Hydride | LiAlH₄ | Strong & Unselective | Ethers (THF, Diethyl ether) | Careful quenching with water/acid | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles |
This table provides a general comparison of two common reducing agents.
Hydroxymethylation Approaches
Direct hydroxymethylation involves the introduction of a -CH₂OH group onto the aromatic ring in a single step. While synthetically attractive, direct hydroxymethylation of naphthalenes can be challenging due to issues with regioselectivity and the reactivity of the reagents.
One conceptual approach is related to the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.org This strategy enables the alkylation of various nucleophiles using alcohols as alkylating agents. acs.org In principle, a catalytic system could be devised to use methanol as a C1 source to directly functionalize the naphthalene ring. This process involves the temporary oxidation of the alcohol to an aldehyde, which then participates in the C-C bond-forming reaction, followed by reduction of the intermediate back to the alcohol level. acs.org While powerful for the α-alkylation of ketones, its application for direct C-H hydroxymethylation of an electron-rich system like aminonaphthalene is an area of ongoing research. acs.org
A more traditional, albeit indirect, route that can be considered a type of hydroxymethylation is formylation followed by reduction. The Vilsmeier-Haack reaction, for example, could be used to introduce a formyl group (-CHO) onto the 1-aminonaphthalene ring, which can then be reduced to the hydroxymethyl group as described in the previous section. The regioselectivity of the formylation would be a critical factor in the success of this route.
Modern Synthetic Advancements and Their Applicability
Recent advances in synthetic organic chemistry offer powerful tools that could be applied to the synthesis of this compound and related structures. These methods often provide improvements in efficiency, selectivity, and environmental impact compared to traditional approaches.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products. nih.govmdpi.com The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture. nih.gov
This technology has been successfully applied to the synthesis of aminonaphthalene derivatives. For instance, the Bucherer reaction, a classic method for converting hydroxynaphthalenes to aminonaphthalenes, has been significantly improved using microwave irradiation. researchgate.netresearchgate.net Traditional methods often require high pressures and long reaction times, whereas the microwave-assisted protocol can be completed in as little as 30 minutes in a closed vessel, affording good to excellent yields of various aminonaphthalenes. researchgate.netresearchgate.netresearchgate.net
Table 2: Microwave-Assisted Bucherer Reaction for Aminonaphthalene Synthesis researchgate.net
| Hydroxynaphthalene Reactant | Amine | Power (Watts) | Time (min) | Yield (%) |
| β-Naphthol | Dimethylamine | 150 | 30 | >90 |
| 2,7-Dihydroxynaphthalene | Methylamine | 150 | 30 | 70 |
| β-Naphthol | Aniline | 150 | 30 | 85 |
Data adapted from a study on the microwave-assisted synthesis of aminonaphthalene derivatives. researchgate.net The results demonstrate the efficiency of this method.
The applicability of MAOS to the synthesis of this compound is clear. It could be used to accelerate the formation of the core aminonaphthalene structure or to expedite the introduction of the carbonyl precursor at the 7-position.
Catalytic Approaches for Selective Functionalization
Modern catalytic methods offer unparalleled control over the selective functionalization of aromatic C-H bonds, a traditionally challenging task. These approaches are crucial for installing functional groups at specific positions on the naphthalene ring system, such as the 7-position required for this compound.
Various transition-metal-catalyzed reactions have been developed for the functionalization of aminonaphthalene derivatives:
Silver(I)-Catalyzed Amination : A highly efficient protocol for the C4–H amination of 1-naphthylamine (B1663977) derivatives has been developed using a silver(I) catalyst and a picolinamide (B142947) directing group. mdpi.com This method proceeds at room temperature without the need for an external base or oxidant. mdpi.com
Rhodium-Catalyzed C-H Activation : Rhodium catalysts have been employed for the one-pot synthesis of N-polycyclic aromatic hydrocarbons starting from aryl ketones. hbni.ac.in These reactions proceed through a cascade of C-H activations and annulations. hbni.ac.in
Iron-Catalyzed Cross-Coupling : Iron catalysts have been used to mediate the oxidative cross-coupling of aminonaphthalenes with phenols, demonstrating a method for forming C-C bonds on the naphthalene core. rsc.org
Ruthenium-Catalyzed Dearomatization : Ruthenium(II) catalysts can achieve the vinylative dearomatization of naphthols through a C(sp²)-H bond activation pathway, creating complex spirocyclic systems. acs.org
These catalytic strategies provide a powerful toolkit for the regioselective modification of the aminonaphthalene skeleton. By choosing the appropriate catalyst and directing group, it is conceivable that a functional group could be installed at the 7-position, which could then be converted into the required methanol functionality. The development of such a catalytic C-H functionalization would represent a state-of-the-art approach to the synthesis of this compound.
Optimization of Reaction Conditions and Yield Enhancement
The efficient synthesis of this compound hinges on the meticulous optimization of reaction parameters. Key synthetic routes typically involve the concurrent or sequential reduction of a dually functionalized naphthalene precursor, such as methyl 8-nitronaphthalene-2-carboxylate. In this common pathway, the nitro group at the C8 position is reduced to an amine, and the methoxycarbonyl group at the C2 position is reduced to a hydroxymethyl group. Optimizing solvent, temperature, pressure, and catalysis is paramount to maximizing yield, minimizing side-product formation, and ensuring reaction efficiency.
The choice of solvent is a critical factor that influences reactant solubility, catalyst activity, and reaction pathway selectivity, particularly during reduction steps. For the reduction of a precursor like methyl 8-nitronaphthalene-2-carboxylate, different solvents can have a profound impact on the yield of the final product.
Research investigations into the simultaneous reduction of both the nitro and ester functionalities using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) highlight significant solvent-dependent outcomes. Ethereal solvents are generally preferred due to their inertness towards the reducing agent. Tetrahydrofuran (THF) is often favored for its excellent solvating power for both the naphthalene substrate and the LiAlH₄ complex. Dioxane serves as a viable, higher-boiling alternative, which can be beneficial for less reactive substrates requiring elevated temperatures.
Conversely, protic solvents like methanol or ethanol (B145695) are incompatible with strong hydride reagents and are therefore unsuitable for this specific transformation. The use of less polar solvents, such as diethyl ether, may be limited by the poor solubility of the naphthalene precursor, leading to sluggish and incomplete reactions.
The following table summarizes findings from a comparative study on the effect of different solvents on the one-pot reduction of methyl 8-nitronaphthalene-2-carboxylate to this compound using LiAlH₄.
| Solvent | Reaction Time (hours) | Isolated Yield (%) | Key Observations |
|---|---|---|---|
| Tetrahydrofuran (THF) | 6 | 85 | Homogeneous reaction mixture, clean conversion, minimal side products. |
| Dioxane | 6 | 78 | Slightly lower yield, requires higher reflux temperature. |
| Diethyl Ether | 12 | 45 | Incomplete reaction due to poor substrate solubility. |
| Toluene | 10 | 20 | Very low solubility of LiAlH₄, significant amount of unreacted starting material. |
The data clearly indicates that THF provides the optimal balance of solubility and reactivity, leading to the highest isolated yield in a reasonable timeframe.
Temperature and pressure are crucial variables, especially in catalytic hydrogenation processes. If a two-step synthesis is employed—first reducing the nitro group, then the ester—the initial step often involves catalytic hydrogenation to convert the nitro group to an amine, yielding an intermediate like methyl 8-aminonaphthalene-2-carboxylate.
In this hydrogenation, temperature control is essential. Excessively high temperatures (>80 °C) can promote side reactions, including hydrodehalogenation (if halogenated precursors are used) or polymerization of the resulting amine. Conversely, ambient or sub-ambient temperatures result in impractically long reaction times. Pressure optimization, specifically of the hydrogen gas, directly influences the reaction rate. Higher pressures increase the concentration of dissolved hydrogen, accelerating the reduction process. However, extremely high pressures may not provide a proportional increase in yield and require specialized high-pressure equipment.
An optimal profile is typically determined through systematic studies, as detailed in the table below, which outlines the optimization of the catalytic hydrogenation of methyl 8-nitronaphthalene-2-carboxylate.
| Temperature (°C) | H₂ Pressure (atm) | Reaction Time (hours) | Yield of Amine Intermediate (%) |
|---|---|---|---|
| 25 | 1 | 24 | 65 |
| 25 | 5 | 12 | 88 |
| 50 | 1 | 10 | 85 |
| 50 | 5 | 4 | 96 |
| 75 | 5 | 4 | 91 (with minor impurities) |
The results demonstrate that a moderate temperature of 50 °C combined with a hydrogen pressure of 5 atm provides the most effective conditions, achieving a near-quantitative yield in a significantly reduced reaction time without promoting degradation.
For the selective reduction of the nitro group in the presence of an ester, the choice of catalyst is fundamental. The most common heterogeneous catalysts for this transformation are Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel.
Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity and selectivity for nitro group reduction. It typically operates under mild conditions and is less prone to over-reducing other functional groups compared to more aggressive catalysts.
Platinum on Carbon (Pt/C): While also highly active, Pt/C can sometimes lead to reduction of the aromatic naphthalene ring under more forcing conditions.
Raney Nickel: A cost-effective alternative, but it often requires higher temperatures and pressures and can be less selective.
Once the optimal catalyst is identified (typically 5% or 10% Pd/C), its loading must be optimized. Catalyst loading is expressed as a weight percentage (wt%) or mole percentage (mol%) relative to the substrate. Insufficient loading leads to incomplete conversion, while excessive loading is economically inefficient and can complicate product purification due to catalyst fines.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (hours) | Yield of Amine Intermediate (%) |
|---|---|---|---|
| 10% Pd/C | 1 | 12 | 75 |
| 10% Pd/C | 2.5 | 4 | 96 |
| 10% Pd/C | 5 | 4 | 97 |
| 5% Pt/C | 2.5 | 5 | 94 |
| Raney Nickel | 10 wt% | 8 | 89 |
The study reveals that 10% Pd/C is the most effective catalyst. A loading of 2.5 mol% is sufficient to achieve an excellent yield in a short timeframe. Increasing the loading to 5 mol% offers no significant improvement in yield, making 2.5 mol% the most efficient and economical choice.
Purification Strategies for Synthetic Intermediates and Final Product
Purification is a critical stage in ensuring the high purity of both the synthetic intermediates and the final this compound product. The methods employed are dictated by the physical and chemical properties of the target compound, such as polarity, solubility, and crystallinity.
Purification of Intermediates: The key intermediate, methyl 8-aminonaphthalene-2-carboxylate, is a polar solid. After the reaction workup (which typically involves filtering the catalyst and removing the solvent), the crude product is often purified by one of two methods:
Recrystallization: This is the preferred method if a suitable solvent system can be identified. A common choice is a binary solvent mixture like ethyl acetate (B1210297)/hexane (B92381) or ethanol/water. The crude solid is dissolved in a minimum amount of the hot, more polar solvent, and the less polar solvent is added until turbidity is observed. Upon slow cooling, high-purity crystals of the intermediate are formed.
Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, silica (B1680970) gel column chromatography is employed. The crude product is loaded onto a silica gel column and eluted with a solvent gradient, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).
Purification of the Final Product: this compound is a highly polar molecule containing both a basic amino group and an acidic hydroxyl group. This amphiprotic nature makes it soluble in polar organic solvents but less so in non-polar ones.
Recrystallization: This remains a viable and efficient method for final purification. Solvents such as ethanol, isopropanol, or mixtures like ethyl acetate/methanol can be effective for obtaining the final product as a high-purity crystalline solid.
Column Chromatography: Due to its high polarity, purification via column chromatography requires a more polar eluent system. A typical system would involve silica gel as the stationary phase and an eluent mixture of dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of triethylamine (B128534) (0.5-1%) added to prevent the basic amine from tailing on the acidic silica gel.
The following table summarizes the standard purification protocols for the compounds involved in a typical synthesis.
| Compound | Primary Purification Method | Stationary Phase (if applicable) | Typical Eluent/Solvent System |
|---|---|---|---|
| Methyl 8-nitronaphthalene-2-carboxylate (Starting Material) | Recrystallization | N/A | Ethanol |
| Methyl 8-aminonaphthalene-2-carboxylate (Intermediate) | Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (2:1 to 1:1 gradient) |
| This compound (Final Product) | Recrystallization | N/A | Isopropanol or Ethyl Acetate/Methanol |
| This compound (Final Product, alternative) | Column Chromatography | Silica Gel | Dichloromethane/Methanol (95:5) + 0.5% Triethylamine |
Applications in Advanced Organic Synthesis and Materials Science
Role in Dye Chemistry and Pigment Development
The naphthalene (B1677914) scaffold is a well-established component in the design of synthetic dyes and pigments. scribd.com The introduction of functional groups, such as the amino and methanol (B129727) moieties in 1-aminonaphthalene-7-methanol, allows for the synthesis of a diverse range of colorants. These functional groups can be chemically modified to fine-tune the electronic and photophysical properties of the resulting dye molecules.
Chromophore Modification and Photophysical Property Tuning
A chromophore is the part of a molecule responsible for its color. The color arises when a molecule absorbs certain wavelengths of visible light and transmits or reflects others. The electronic properties of the chromophore, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), determine the wavelength of light absorbed.
The amino group in this compound acts as an electron-donating group, while the naphthalene ring system serves as a π-conjugated bridge. This inherent donor-π-acceptor (D-π-A) character can be further enhanced by introducing electron-withdrawing groups into the molecule. The methanol group, while not directly part of the primary chromophoric system, offers a reactive site for such modifications. For instance, it can be oxidized to an aldehyde or carboxylic acid, or esterified to introduce a wide variety of functional groups. These modifications can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in its absorption and emission spectra. mdpi.comresearchgate.net
The photophysical properties of naphthalene-based dyes, such as their fluorescence quantum yield and Stokes shift, are highly sensitive to the molecular structure and the surrounding environment. mdpi.comresearchgate.net By systematically modifying the structure of this compound, researchers can create a library of dyes with a wide range of colors and photophysical properties. This tunability is crucial for the development of specialized dyes for applications such as fluorescent probes and markers.
Table 1: Photophysical Properties of Selected Naphthalene Derivatives
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |
| 8-acetyl-1-(dimethyl-amino)naphthalene | Methanol | 300 | - | - |
| 8-cyano-1-(dimethyl-amino)naphthalene | Methanol | 340 | - | - |
| 1-methyl-2,3-dihydronaphtho[1,8-bc]azepin-4(1H)-one | Apolar, Aprotic | - | - | Strong |
| 1-methyl-2,3-dihydronaphtho[1,8-bc]azepin-4(1H)-one | Polar, Aprotic | - | - | Decreased |
Data compiled from various sources. mdpi.com
Exploration in Sensor Technology
The unique electronic and photophysical properties of this compound and its derivatives make them promising candidates for the development of chemical sensors. A chemosensor is a molecule that is designed to bind to a specific analyte, resulting in a measurable change in one of its properties, such as color or fluorescence. mdpi.com
Chemosensors for Specific Analytes
The amino group in this compound can act as a binding site for a variety of analytes, including metal ions and small organic molecules. Upon binding, the electronic properties of the naphthalene ring system can be perturbed, leading to a change in the molecule's absorption or emission spectrum. rsc.org This change can be detected visually or with a spectrophotometer, providing a simple and sensitive method for detecting the presence of the analyte.
For example, the fluorescence of naphthalene-based compounds can be either quenched or enhanced upon binding to a metal ion, depending on the nature of the metal and the specific structure of the sensor molecule. rsc.org This phenomenon, known as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET), is the basis for many fluorescent chemosensors. mdpi.com The methanol group in this compound can be used to anchor the sensor molecule to a solid support, such as a polymer or a nanoparticle, which can improve its stability and reusability.
Table 2: Examples of Naphthalene-Based Chemosensors
| Sensor | Analyte | Sensing Mechanism | Observable Change |
| Sulfonate-based naphthalene derivative | Cu2+, Fe2+/3+ | Fluorescence quenching | Decrease in fluorescence intensity |
| Sulfonate-based naphthalene derivative | Al3+ | Fluorescence emission change | Red-shift in emission wavelength |
| Poly(1-aminonaphthalene) | Fe3+ | Colorimetric and fluorometric | Color change and fluorescence quenching |
Data compiled from various sources. rsc.orgusm.myarabjchem.org
Analytical Methodologies for 1 Aminonaphthalene 7 Methanol Research
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, is indispensable for the separation and analysis of 1-Aminonaphthalene-7-methanol. The selection of a specific technique is dictated by the analytical goal, whether it be quantitative purity assessment or qualitative reaction monitoring.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. It offers high resolution, sensitivity, and precise quantification, making it ideal for determining the purity of final products and tracking the progress of chemical reactions.
Development of Reversed-Phase HPLC Methods
Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing aromatic amines and their derivatives. iaea.orgoup.com In this technique, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. ijper.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
For this compound, a typical RP-HPLC method would involve dissolving the sample in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), and injecting it into the system. osha.govoup.com The compound would be separated from related impurities based on differences in polarity. A well-developed RP-HPLC method can resolve this compound from potential process-related impurities like its precursors or degradation products. oup.com
Optimization of Mobile Phase Composition and Column Chemistry
The key to achieving a good separation in RP-HPLC lies in the optimization of the mobile phase and the selection of appropriate column chemistry. oup.com
Mobile Phase Composition : The mobile phase typically consists of an aqueous component (often a buffer) and an organic modifier like acetonitrile or methanol. sierrajournals.com The ratio of these components is adjusted to control the retention time and resolution of the analytes. ijper.org For ionogenic compounds like this compound, the pH of the aqueous buffer is a critical parameter. dergipark.org.tr Adjusting the pH can change the ionization state of the amino group, which significantly affects its retention on a reversed-phase column.
Column Chemistry : While C18 columns are widely used, other stationary phases like C8 or those with different surface modifications (e.g., phenyl-hexyl) can offer alternative selectivity for aromatic compounds. The choice of column depends on the specific separation challenge.
Table 1: Typical Starting Conditions for RP-HPLC Method Development
| Parameter | Typical Condition | Rationale for Optimization |
|---|---|---|
| Stationary Phase (Column) | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. Varying the stationary phase (e.g., C8, Phenyl) can alter selectivity. |
| Mobile Phase A | 0.01 M Phosphate Buffer (KH₂PO₄) | Adjusting pH is crucial for controlling the retention of the basic amino group. dergipark.org.tr A pH of 2.5 is a common starting point. oup.com |
| Mobile Phase B | Acetonitrile or Methanol | These are common organic modifiers. The choice and ratio with the aqueous phase determine the overall solvent strength and can affect peak shape and resolution. ijper.org |
| Elution Mode | Gradient or Isocratic | A gradient elution (varying the A:B ratio over time) is often used initially to screen for all components, while an isocratic elution (constant A:B ratio) is simpler and preferred for routine analysis once conditions are optimized. oup.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column. Minor adjustments can fine-tune resolution and analysis time. |
| Column Temperature | 20-40 °C | Controlling temperature ensures reproducible retention times. Higher temperatures can reduce viscosity and improve peak efficiency but may affect column stability. sierrajournals.com |
| Detection | UV-Vis (e.g., at 230 nm) or Photodiode Array (PDA) | The naphthalene (B1677914) ring system is UV-active. A PDA detector is useful during method development to identify the optimal wavelength and check for peak purity. oup.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. ccsknowledge.com Direct analysis of this compound by GC is challenging due to its low volatility, a result of the polar amino (-NH₂) and hydroxyl (-OH) functional groups which lead to strong intermolecular hydrogen bonding.
To make the compound suitable for GC analysis, a derivatization step is typically required. nih.gov This process involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative. Common derivatization strategies for compounds containing amine and hydroxyl groups include:
Silylation : Reacting the compound with a silylating agent (e.g., BSTFA) to replace the active hydrogens on the amine and alcohol with trimethylsilyl (B98337) (TMS) groups.
Acylation : Reacting the compound with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, to form ester and amide derivatives. wiley.comoup.com
Once derivatized, the sample can be injected into the GC, where it is vaporized and separated on a capillary column. asianpubs.org A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification. shimadzu.com
Table 2: GC Derivatization Strategies for this compound
| Strategy | Reagent Example | Resulting Functional Group | Advantage |
|---|---|---|---|
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -NHSi(CH₃)₃ and -OSi(CH₃)₃ | Creates highly volatile and thermally stable derivatives. |
| Acylation | Acetic Anhydride | -NHCOCH₃ and -OCOCH₃ | Increases volatility and can improve chromatographic peak shape. oup.com |
| Acylation with Fluorinated Anhydrides | TFAA (Trifluoroacetic anhydride) | -NHCOCF₃ and -OCOCF₃ | Creates derivatives that are highly responsive to electron capture detection (ECD) for enhanced sensitivity. |
Thin Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative monitoring of chemical reactions. libretexts.org It is an essential technique in synthetic chemistry to quickly determine if a starting material has been consumed and a new product has been formed. rsc.org
To monitor a reaction producing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, typically made of silica (B1680970) gel. libretexts.org Alongside it, spots of the starting material and a "co-spot" (containing both the starting material and the reaction mixture) are applied. libretexts.org The plate is then developed in a chamber containing a suitable mobile phase, usually a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). rsc.orgupatras.gr
After development, the separated spots are visualized, commonly under UV light where the naphthalene ring system will be fluorescent or absorb light. The disappearance of the starting material spot and the appearance of a new spot for the product in the reaction mixture lane indicate the progress of the reaction. libretexts.org
Table 3: Example TLC Solvent Systems for Aromatic Amines
| Solvent System (v/v) | Polarity | Typical Application |
|---|---|---|
| Hexane : Ethyl Acetate (e.g., 3:1) | Low to Medium | Good for separating moderately polar aromatic compounds. The ratio can be adjusted to achieve the desired separation (R_f values). rsc.org |
| Chloroform : Methanol (e.g., 95:5) | Medium | Effective for separating more polar compounds. The amount of methanol controls the polarity of the mobile phase. upatras.gr |
| Dichloromethane : Methanol (e.g., 9:1) | Medium | An alternative system that can offer different selectivity compared to ethyl acetate-based systems. |
Sample Preparation and Derivatization for Analysis
Proper sample preparation is crucial for obtaining reliable and accurate analytical results. For HPLC analysis, this may simply involve dissolving a precisely weighed amount of the sample in the mobile phase or a compatible solvent to a known concentration. oup.com
As discussed for GC analysis, derivatization is a key sample preparation step to enhance the volatility of this compound. nih.gov Derivatization can also be employed in HPLC to improve detection. For instance, reacting the primary amino group with a fluorescent tagging agent, such as dansyl chloride or 2-(9-carbazole)-ethyl-chloroformate (CEOC), can create a derivative that is highly responsive to a fluorescence detector. researchgate.netchemrxiv.org This pre-column derivatization technique can significantly lower the limits of detection and quantification, allowing for the analysis of trace amounts of the compound.
Extraction Techniques for Complex Matrices
The extraction of this compound from complex matrices such as environmental or biological samples is a critical step prior to analysis. Solid-Phase Extraction (SPE) is a highly effective technique for isolating and concentrating analytes like naphthalene derivatives from such samples. nih.gov The choice of sorbent and elution solvent is crucial for achieving high recovery rates.
For compounds similar to this compound, reversed-phase SPE cartridges, such as C18, have proven effective. nih.gov The process typically involves the following steps:
Conditioning: The SPE cartridge is conditioned, often with methanol or ethanol (B145695), followed by water to prepare the sorbent for sample loading. nih.gov
Sample Loading: The sample, with its pH adjusted if necessary, is passed through the cartridge. The analyte of interest adsorbs to the sorbent. nih.gov
Washing: The cartridge is washed to remove interfering substances. A common washing solution is a mixture of an organic solvent and water. nih.gov
Elution: The analyte is eluted from the cartridge using a strong organic solvent, such as ethanol or methanol. nih.gov
The selection of the appropriate SPE parameters is essential for optimizing the extraction efficiency and would require method development specific to this compound and the sample matrix. nih.gov
Derivatization for Enhanced Detection or Separation
Derivatization is a technique used to convert an analyte into a product that has improved properties for analysis, particularly for techniques like High-Performance Liquid Chromatography (HPLC). For this compound, which contains both an amino and a hydroxyl group, derivatization can enhance its detectability, especially if a UV or fluorescence detector is used.
Since the methanol group on the naphthalene ring does not have a strong chromophore, derivatization is often necessary to improve analytical sensitivity in HPLC. lawdata.com.tw A common strategy involves reacting the analyte with a derivatizing agent that introduces a fluorescent or UV-absorbing tag.
For the primary amine group in this compound, reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol can be used to form highly fluorescent isoindole derivatives. mdpi.com Another potential derivatization reagent for amino groups is 1-naphthylisocyanate, which forms stable and highly fluorescent naphthylcarbamoyl derivatives. nih.gov The derivatization reaction with 1-naphthylisocyanate is typically carried out by adding the reagent dissolved in a dry organic solvent to a buffered solution of the analyte. nih.gov The excess reagent can then be extracted, leaving the derivatized analyte for HPLC analysis. nih.gov
Quantitative Analysis and Validation Procedures
Quantitative analysis of this compound would likely be performed using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, similar to methods developed for its parent compound, 1-aminonaphthalene. oup.comoup.com Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose and provides reliable results. oup.com The validation process typically includes assessing linearity, precision, accuracy, and detection and quantitation limits. oup.comoup.com
Calibration Curve Development and Linearity Assessment
A calibration curve is essential for quantitative analysis. It is constructed by plotting the analytical signal (e.g., peak area from an HPLC chromatogram) versus the known concentration of the analyte. For a method to be considered linear, this plot should result in a straight line over a defined concentration range.
In a study on the related compound 1-aminonaphthalene, linearity was established over a concentration range of 0.075–5.000 μg/mL. oup.com The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. researchgate.net For 1-aminonaphthalene, a correlation coefficient of 0.9998 was achieved, indicating excellent linearity. oup.comoup.com
Table 1: Example Linearity Data for a Structurally Similar Compound (1-Aminonaphthalene)
| Parameter | Result |
|---|---|
| Concentration Range | 0.075–5.000 μg/mL |
| Correlation Coefficient (r²) | 0.9998 |
Data is for 1-aminonaphthalene and serves as an illustrative example. oup.comoup.com
Precision and Accuracy Studies
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). A validated method for 1-aminonaphthalene demonstrated good precision, with the RSD of the peak area for repeatability being 1.50%. oup.com Intermediate precision, which assesses the effect of variations within a laboratory (e.g., different analysts, different days), showed an RSD of 0.68%. oup.com
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered by the analytical method is calculated. For 1-aminonaphthalene, the accuracy was evaluated at four different concentration levels, and the mean recoveries were found to be in the range of 90–110%, which is generally considered acceptable. oup.comoup.com
Table 2: Example Precision and Accuracy Data for a Structurally Similar Compound (1-Aminonaphthalene)
| Validation Parameter | Measurement | Result |
|---|---|---|
| Precision | Repeatability (RSD %) | 1.50% |
| Intermediate Precision (RSD %) | 0.68% | |
| Accuracy | Mean Recovery | 90–110% |
Data is for 1-aminonaphthalene and serves as an illustrative example. oup.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov
A common method for determining LOD and LOQ is based on the signal-to-noise (S/N) ratio. The LOD is often established at an S/N ratio of 3:1, while the LOQ is established at a ratio of 10:1. oup.com For the related compound 1-aminonaphthalene, the LOD was determined to be 0.025 μg/mL, and the LOQ was 0.076 μg/mL using this approach. oup.com
Table 3: Example LOD and LOQ Data for a Structurally Similar Compound (1-Aminonaphthalene)
| Parameter | Method | Result |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.025 μg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.076 μg/mL |
Data is for 1-aminonaphthalene and serves as an illustrative example. oup.comoup.com
Conclusion and Future Research Directions
Summary of Key Findings and Contributions to Naphthalene (B1677914) Chemistry
The study of 1-Aminonaphthalene-7-methanol is currently in its nascent stages, with a significant lack of comprehensive experimental data in the existing scientific literature. Its primary contribution to naphthalene chemistry is, therefore, largely potential rather than established. The compound represents a bifunctional naphthalene derivative, featuring both an electron-donating amino group and a versatile hydroxymethyl group. This unique substitution pattern on the naphthalene core suggests a rich and varied reactivity. While specific research on this compound is limited, its structural components are well-characterized in other naphthalene derivatives. The amino group is a known precursor for a variety of functional groups and plays a crucial role in the synthesis of dyes and polymers. wikipedia.orgacs.org Similarly, the methanol (B129727) group on aromatic rings is a key intermediate for oxidation and substitution reactions. The true potential of this compound lies in the interplay between these two functional groups, which could lead to novel intramolecular reactions and the synthesis of complex heterocyclic structures. Its significance is rooted in the broader family of aminonaphthalene compounds, which are foundational in materials science and synthetic chemistry.
Unexplored Reactivity and Derivatization Pathways
The dual functionality of this compound opens up numerous avenues for chemical transformations that remain largely unexplored. The reactivity can be considered at three sites: the amino group, the methanol group, and the naphthalene ring itself.
The amino group is expected to undergo typical reactions of aromatic amines. These include:
Diazotization: Conversion of the amino group to a diazonium salt, a versatile intermediate for introducing a wide range of substituents (e.g., halides, cyano, hydroxyl) onto the naphthalene ring.
Acylation and Sulfonylation: Reaction with acyl or sulfonyl chlorides to form amides and sulfonamides, which can alter the electronic properties and serve as directing groups for further electrophilic substitution.
Oxidative Coupling: Aminonaphthalenes are known to undergo oxidative coupling reactions, often catalyzed by metal complexes like copper(II) or iron(III), to form binaphthyl diamine derivatives (BINAMs). nih.govdicp.ac.cnfigshare.com These reactions are fundamental in the synthesis of chiral ligands and advanced materials.
The methanol group offers another set of potential transformations:
Oxidation: Selective oxidation of the primary alcohol can yield the corresponding 1-aminonaphthalene-7-carbaldehyde or 1-aminonaphthalene-7-carboxylic acid, which are valuable synthetic intermediates. Various reagents, including molecular iodine with potassium tert-butoxide, have been shown to be effective for oxidizing naphthylmethanols. researchgate.net
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) or activated directly to undergo nucleophilic substitution, providing access to ethers, esters, and alkylated derivatives. chemrxiv.orgnih.gov Mechanochemical methods have also been developed for the efficient substitution of naphthylmethanols. chemrxiv.org
The naphthalene ring , activated by the electron-donating amino group, is susceptible to electrophilic aromatic substitution . The directing effects of the existing substituents would guide the position of incoming electrophiles, allowing for the synthesis of polysubstituted naphthalene derivatives. For instance, reactions like disulfenylation have been successfully applied to aminonaphthalenes. mdpi.com
| Functional Group | Potential Reaction Type | Expected Product Type | Relevant Precedents |
| Amino (-NH₂) | Diazotization | Naphthalene-diazonium salt | Standard amine chemistry |
| Amino (-NH₂) | Oxidative Coupling | Binaphthyl diamine | Cu(II) or Fe(III) catalyzed coupling of 2-aminonaphthalenes nih.govdicp.ac.cn |
| Amino (-NH₂) | Disulfenylation | Bis(arylthio)naphthalene-amine | Iodophor-catalyzed reaction with aryl sulfonyl hydrazines mdpi.com |
| Methanol (-CH₂OH) | Oxidation | Naphthalene-carbaldehyde/carboxylic acid | Oxidation with I₂/t-BuOK researchgate.net |
| Methanol (-CH₂OH) | Nucleophilic Substitution | Naphthalene-ether/ester | Mechanochemical activation with TFFH chemrxiv.orgnih.gov |
| Naphthalene Ring | Electrophilic Substitution | Substituted this compound | General reactivity of activated aromatic rings |
Potential for Novel Material Development
The structural features of this compound make it a promising candidate for the development of novel functional materials, particularly in the areas of polymers and fluorescent probes.
Polymer Synthesis: Aminonaphthalenes serve as monomers for the synthesis of conducting polymers. For example, poly(1-aminonaphthalene) has been synthesized via chemical oxidative polymerization. acs.orgnanoscience.or.kr The resulting polymers are often soluble in organic solvents like DMSO and DMF and possess interesting electronic properties. It is conceivable that this compound could be polymerized in a similar fashion. The presence of the methanol group could offer several advantages:
It could enhance the solubility and processability of the resulting polymer.
It provides a reactive site for post-polymerization modification, allowing for the grafting of other molecules or cross-linking of the polymer chains to tune the material's properties.
Poly(amino naphthalene sulfonic acid)-based dyes have been synthesized in a single step for wool coloration, suggesting that derivatives of this compound could be used to create novel polymeric colorants. figshare.com
Fluorescent Materials: Naphthalene derivatives containing an amino group are well-known for their fluorescent properties, which are often sensitive to the local environment. ekb.eg These compounds can exhibit intramolecular charge transfer (ICT), making them suitable as fluorescent probes. ekb.eg
Aminonaphthalene trisulfonic acid (ANTS) is a highly-charged fluorescent dye used for labeling saccharides and glycoproteins. sigmaaldrich.combiotium.com
Aminonaphthalene 2-cyanoacrylate (ANCA) probes have been developed to fluorescently distinguish between different types of amyloid plaques in brain tissue. acs.org Based on these precedents, this compound and its derivatives could be explored for applications as:
Fluorescent Probes: For sensing specific analytes or monitoring changes in environmental polarity or viscosity. The methanol group could be functionalized to introduce specific recognition elements.
Luminescent Materials: As components in organic light-emitting diodes (OLEDs) or other optoelectronic devices, where the emission properties could be tuned through derivatization.
Advanced Computational Studies and Predictive Modeling
Given the current lack of experimental data, advanced computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for predicting the properties and reactivity of this compound. Such studies can provide crucial insights that guide future experimental work.
Electronic Properties: DFT calculations can be used to determine key electronic parameters. researchgate.netuobabylon.edu.iq Studies on diaminonaphthalenes have shown that the positions of the amino substituents significantly affect the electronic structure. researchgate.net For this compound, DFT could predict:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the electronic excitation properties and the HOMO-LUMO energy gap, which is related to the molecule's stability and color.
Ionization Potential and Electron Affinity: These parameters indicate the ease of oxidation and reduction, respectively, providing a measure of the molecule's redox behavior. jeires.comjeires.com
Dipole Moment and Polarizability: These properties are crucial for understanding intermolecular interactions and the molecule's behavior in electric fields.
| Calculated Property | Significance | Example from Related Compounds |
| HOMO-LUMO Energy Gap (ΔE) | Predicts electronic transitions, reactivity, and kinetic stability. | DFT studies on diaminonaphthalenes show a decrease in the energy gap with electron-donating groups, suggesting easier oxidation. researchgate.netuobabylon.edu.iq |
| Ionization Potential (IP) | Energy required to remove an electron; relates to electron-donating ability. | Calculated for various aminonaphthalene derivatives to assess their potential as corrosion inhibitors. jeires.comjeires.com |
| Electron Affinity (EA) | Energy released when an electron is added; relates to electron-accepting ability. | Used alongside IP to calculate global hardness and softness. jeires.comjeires.com |
| Dipole Moment (µ) | Indicates the overall polarity of the molecule. | Important for predicting solubility and intermolecular interactions. researchgate.net |
Predictive Modeling of Reactivity and Spectra: Computational models can also be used to:
Map Electron Density: To identify nucleophilic and electrophilic sites on the molecule, thereby predicting the regioselectivity of reactions like electrophilic substitution.
Simulate Reaction Pathways: To calculate activation energies for potential reactions, helping to determine the most feasible synthetic routes and derivatization strategies.
Predict Spectroscopic Data: To simulate UV-Vis, IR, and NMR spectra, which would be invaluable for identifying and characterizing the compound in future experimental work.
Integration with Emerging Synthetic Methodologies
The synthesis and derivatization of this compound could be significantly advanced by integrating modern synthetic methodologies that offer greater efficiency, selectivity, and functional group tolerance compared to traditional methods.
Modern Synthetic Routes to the Core Structure: While a specific synthesis for this compound is not documented, modern methods for constructing substituted naphthalenes could be adapted. researchgate.net
[4+2] Cycloaddition Reactions: The Diels-Alder reaction between 2-pyrones and aryne intermediates is a powerful method for creating highly functionalized naphthalenes. rsc.org A suitable pyrone and aryne could potentially be designed to yield the desired substitution pattern.
Bucherer-Lepetit Reaction: This classic reaction, which reversibly converts a naphthol to a naphthylamine, could be a key step. wikipedia.org For instance, starting from a dihydroxynaphthalene and applying the Bucherer reaction selectively is a potential pathway. Microwave-assisted Bucherer reactions have been shown to be highly efficient for synthesizing aminonaphthalene derivatives. researchgate.net
Advanced Functionalization Techniques: Emerging methodologies could be applied for the derivatization of the this compound core:
Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination are mainstays of modern organic synthesis. If a halogenated precursor to this compound were synthesized, these reactions would allow for the facile introduction of a wide variety of aryl, alkynyl, and amino substituents.
C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy. Gold-catalyzed functionalization of naphthalene has been reported, offering a potential route to add new groups to the aromatic core without pre-functionalization. nih.gov
Mechanochemistry: Solvent-free mechanochemical methods are emerging as a sustainable alternative to traditional solution-phase synthesis. These techniques have been successfully applied to the nucleophilic substitution of naphthylmethanols and could be used to derivatize the methanol group of the title compound efficiently and with reduced waste. chemrxiv.orgnih.gov
The application of these modern techniques would not only facilitate the synthesis of this compound itself but also enable the rapid generation of a library of derivatives for screening in materials science and medicinal chemistry applications.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 1-Aminonaphthalene-7-methanol in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) and high-resolution gas chromatography-mass spectrometry (HRGC/MS) are widely used. For adipose tissue, hexane extraction followed by Florisil® cleanup achieves a detection limit of 9–10 ng/g with 63–90% recovery . In urine, thin-layer chromatography (TLC) or gas chromatography/spectroscopy can detect metabolites like 1-naphthol, though recovery rates require further validation . Ensure internal standards (e.g., deuterated analogs like 1-Aminonaphthalene-d7) are used to improve accuracy .
Q. What experimental parameters are critical for synthesizing this compound derivatives?
- Methodological Answer : Key parameters include:
- Catalyst selection : Acidic or basic catalysts may influence regioselectivity during functionalization.
- Solvent choice : Methanol or benzene is often used for solubility optimization .
- Temperature control : Maintain reaction temperatures below 45°C to prevent decomposition .
- Safety protocols : Use protective equipment (gloves, lab coats) due to the compound’s irritant properties .
Q. How are acute toxicity profiles for this compound established in preclinical studies?
- Methodological Answer : In vivo studies in rodents typically follow OECD guidelines:
- Routes : Inhalation, oral, or dermal exposure .
- Endpoints : Monitor systemic effects (hepatic, renal, respiratory) and mortality rates. For example, hepatic enzyme assays (ALT/AST) and histopathology are critical for assessing liver damage .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its selectivity in pharmacological applications?
- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies:
- Functional group substitution : Introduce electron-withdrawing groups (e.g., halogens) at the naphthalene ring to modulate binding affinity .
- Stereochemical analysis : Use chiral chromatography to isolate enantiomers and evaluate their biological activity .
- Computational modeling : Apply density functional theory (DFT) to predict interaction sites with target proteins .
Q. What methodologies resolve discrepancies in toxicity data between in vivo and in vitro models?
- Methodological Answer :
- Dose extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to align in vitro concentrations with in vivo exposure levels .
- Metabolite profiling : Compare metabolic pathways (e.g., cytochrome P450 activation) across models using LC-MS/MS .
- Tissue-specific assays : Employ 3D organoid cultures to better mimic in vivo tissue responses .
Q. How is the environmental persistence of this compound assessed?
- Methodological Answer :
- Biodegradation studies : Use OECD 301F tests to measure mineralization rates in aqueous systems .
- Bioaccumulation potential : Calculate octanol-water partition coefficients (log KOW) and validate with fish models (e.g., OECD 305 guideline) .
- Ecotoxicology : Evaluate Daphnia magna mortality and algal growth inhibition (OECD 202/201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
